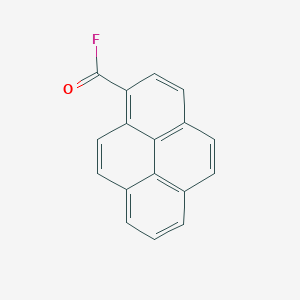![molecular formula C12H22O2 B150292 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane CAS No. 134876-96-3](/img/structure/B150292.png)
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane, also known as DMDO, is a chemical compound that belongs to the family of dioxolanes. DMDO has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, drug discovery, and medicinal chemistry.
Mécanisme D'action
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been shown to undergo a ring-opening reaction in the presence of various nucleophiles, such as water, alcohols, and amines. The ring-opening reaction results in the formation of a stable intermediate, which can then react with other molecules to form various products. The mechanism of action of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is highly dependent on the nature of the nucleophile and the reaction conditions.
Biochemical and Physiological Effects:
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been shown to have various biochemical and physiological effects. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has also been shown to have antiviral activity against various viruses, including HIV-1 and hepatitis C virus. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been shown to have anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory diseases, such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has several advantages for use in lab experiments. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is a stable and easily synthesized compound, which makes it readily available for use in various reactions. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is also a versatile reagent, which can be used for the synthesis of various bioactive molecules. However, 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has some limitations for use in lab experiments. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is highly reactive and can undergo side reactions, which can affect the yield and purity of the desired product. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is also highly toxic and must be handled with care.
Orientations Futures
There are several future directions for the study of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane. One potential direction is the development of new synthetic methods for 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane that are more efficient and environmentally friendly. Another potential direction is the study of the mechanism of action of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane in more detail, which may lead to the development of new bioactive molecules. The use of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane as a prodrug for targeted drug delivery is another potential direction for future research. Finally, the study of the toxicological effects of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane on the environment and human health is an important area for future research.
Méthodes De Synthèse
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane can be synthesized through a multistep process involving several chemical reactions. One of the most common methods for synthesizing 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane involves the reaction of 2,6-dimethylhept-5-en-2-ol with 1,3-dioxolane in the presence of a strong acid catalyst. The reaction proceeds through an acid-catalyzed cyclization mechanism, resulting in the formation of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane. The purity and yield of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane can be improved through various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been extensively studied for its potential applications in various fields, including organic synthesis, drug discovery, and medicinal chemistry. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been used as a reagent in organic synthesis to introduce a dioxolane moiety into various molecules. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has also been used in the synthesis of natural products, such as terpenoids and steroids. In drug discovery, 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been used as a starting material for the synthesis of bioactive molecules, such as antitumor agents and antiviral agents. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has also been studied for its potential use as a prodrug for delivering drugs to specific targets in the body.
Propriétés
Numéro CAS |
134876-96-3 |
|---|---|
Nom du produit |
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane |
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,11-12H,4,6-9H2,1-3H3/t11-/m0/s1 |
Clé InChI |
KCHXLUDCEMDEFL-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](CCC=C(C)C)CC1OCCO1 |
SMILES |
CC(CCC=C(C)C)CC1OCCO1 |
SMILES canonique |
CC(CCC=C(C)C)CC1OCCO1 |
Autres numéros CAS |
134876-96-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




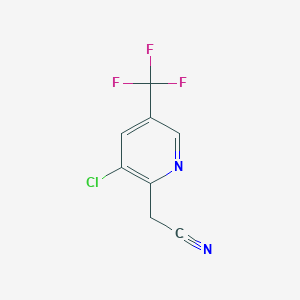
![Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)](/img/structure/B150216.png)
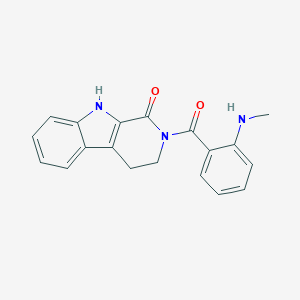
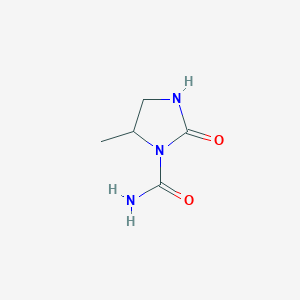

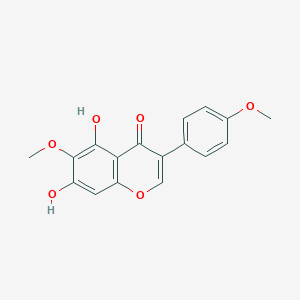
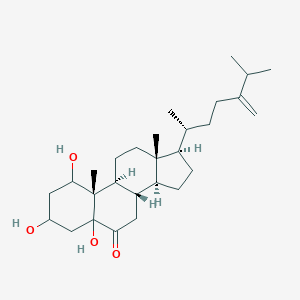
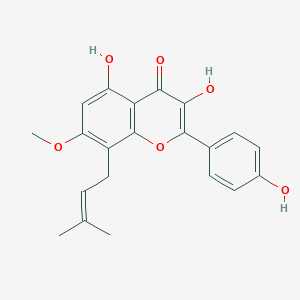

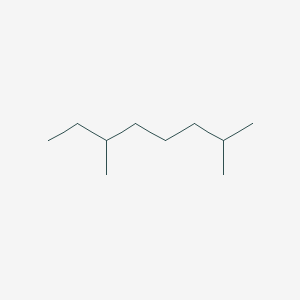
![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)
